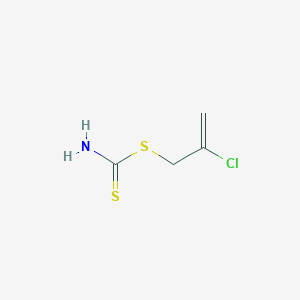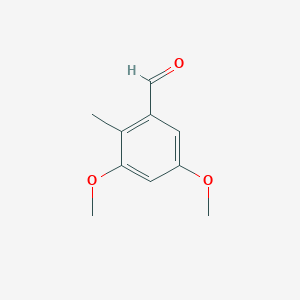
2-Methyl-3,5-dimethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,5-dimethoxybenzaldehyde: is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Gattermann Synthesis:
Starting Materials: 1,4-dimethoxybenzene, zinc cyanide, dry benzene, aluminum chloride, and hydrochloric acid.
Procedure: The mixture of 1,4-dimethoxybenzene, dry benzene, and zinc cyanide is cooled in ice, and dry hydrochloric acid is passed through while stirring. Finely powdered aluminum chloride is then added, and the temperature is raised to 45°C. The mixture is maintained at this temperature for 3-5 hours with a slow stream of hydrochloric acid. The reaction mixture is then poured into 3N hydrochloric acid, refluxed, and cooled. The organic layer is separated, and the aqueous solution is extracted with ethyl acetate.
-
Formylation with Dichloromethyl Methyl Ether:
Starting Materials: Hydroquinone dimethyl ether, dichloromethyl methyl ether, titanium tetrachloride, and methylene chloride.
Procedure: Hydroquinone dimethyl ether and dichloromethyl methyl ether are dissolved in methylene chloride under nitrogen. Titanium tetrachloride is added, and the mixture is refluxed for 48 hours.
Industrial Production Methods:
The industrial production of 2-Methyl-3,5-dimethoxybenzaldehyde typically involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate in the presence of a suitable solvent and metal hydroxide. This method avoids the use of highly toxic reagents and allows for the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the aldehyde group can lead to the formation of the corresponding carboxylic acid.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol.
-
Substitution:
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 2-Methyl-3,5-dimethoxybenzoic acid.
Reduction: 2-Methyl-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
2-Methyl-3,5-dimethoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is studied for its potential antifungal and antibacterial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for antifungal agents .
Medicine:
The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry .
Industry:
This compound is used in the production of dyes, fragrances, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,5-dimethoxybenzaldehyde involves its interaction with cellular components, particularly those involved in oxidative stress response. The compound can disrupt cellular redox homeostasis by targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and cell damage, which is the basis for its antifungal and antibacterial activities .
Comparación Con Compuestos Similares
-
2,5-Dimethoxybenzaldehyde:
Structure: Similar to 2-Methyl-3,5-dimethoxybenzaldehyde but lacks the methyl group.
Applications: Used in the synthesis of phenethylamines and other substituted derivatives.
-
3,4-Dimethoxybenzaldehyde:
Structure: Contains methoxy groups at the 3 and 4 positions instead of 3 and 5.
Applications: Used as an intermediate in organic synthesis and in the preparation of various pharmaceuticals.
Uniqueness:
This compound is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
50423-25-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3,5-dimethoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-11)4-9(12-2)5-10(7)13-3/h4-6H,1-3H3 |
Clave InChI |
MPAYFBIOGOCGKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


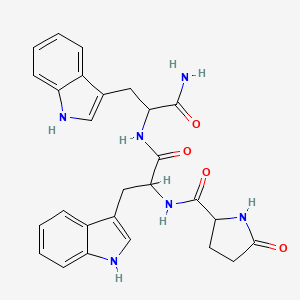
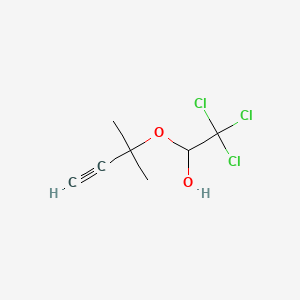
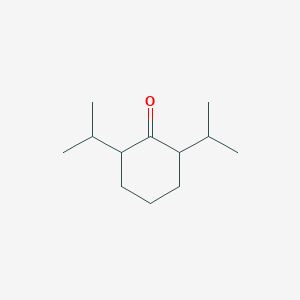
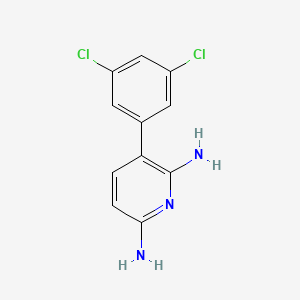
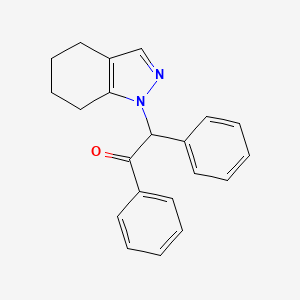

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
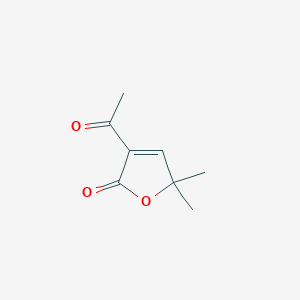
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
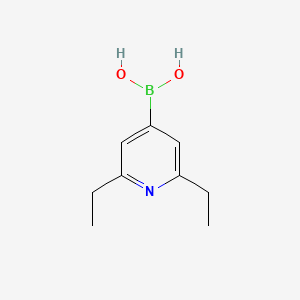
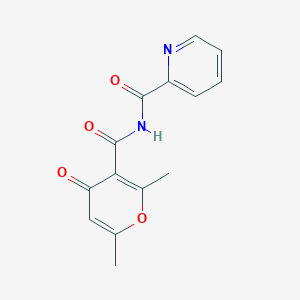
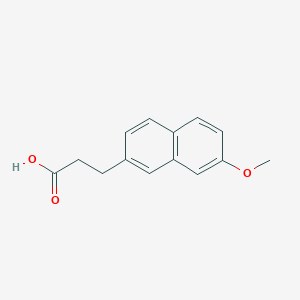
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
